4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide
Description
Systematic IUPAC Name and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium bromide. This nomenclature reflects the complex molecular architecture comprising several distinct structural domains that contribute to its overall chemical properties and biological activity. The morpholin-4-ium core represents the central quaternary ammonium functionality, which carries the positive charge that is balanced by the bromide counterion.
The structural interpretation reveals a morpholine ring system that has been quaternized at the nitrogen atom through substitution with two distinct alkyl chains. The first substituent consists of a (2-bromo-4,5-dimethoxyphenyl)methyl group, which introduces both halogen substitution and methoxy functionalities to the aromatic ring system. This substitution pattern creates specific electronic and steric properties that influence the compound's overall reactivity and binding characteristics. The second substituent is a more complex 2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl chain, which incorporates a bicyclic terpene-derived moiety connected through an ethoxyethyl linker.
The bicyclo[3.1.1]heptane framework represents a rigid, saturated bicyclic system with two methyl substituents at the 6-position, creating a sterically hindered and conformationally constrained structural element. This bicyclic system is derived from pinane, a naturally occurring monoterpene, and contributes significantly to the three-dimensional shape and conformational preferences of the overall molecule. The presence of this bulky, lipophilic group affects both the compound's solubility characteristics and its interaction with biological targets.
Molecular Formula and Weight
The molecular formula of 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholin-4-ium;bromide is C₂₆H₄₁Br₂NO₄. This formula reflects the presence of 26 carbon atoms, 41 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 4 oxygen atoms within the complete ionic structure. The molecular weight has been precisely determined to be 591.42 daltons, making it a relatively large organic molecule with significant molecular complexity.
The molecular weight calculation accounts for both the organic cation and the inorganic bromide anion that together form the complete ionic compound. The cation portion alone, represented by the formula C₂₆H₄₁BrNO₄⁺, has a molecular weight of approximately 511.52 daltons, while the bromide counterion contributes an additional 79.90 daltons to the total molecular weight. This molecular weight places the compound in the range typical for pharmaceutical molecules with reasonable bioavailability while maintaining sufficient molecular complexity for specific biological interactions.
Analysis of the molecular composition reveals several important structural features that influence the compound's physical and chemical properties. The presence of two bromine atoms contributes significantly to the molecular weight and affects the compound's electron density distribution. The four oxygen atoms are distributed between the methoxy groups on the aromatic ring and the ether linkages within the morpholine ring and the ethoxyethyl chain, creating multiple sites for potential hydrogen bonding interactions.
Synonyms and Registry Identifiers (CAS, PubChem CID, InChIKey)
The compound is registered under multiple chemical database systems with specific numerical identifiers that facilitate precise identification and retrieval of chemical information. The Chemical Abstracts Service registry number is 53251-94-8, which serves as the primary unique identifier for this specific chemical structure within the comprehensive chemical literature database maintained by the American Chemical Society.
Within the PubChem database system, the complete ionic compound is assigned CID 40703, while the cationic portion alone is designated as CID 40704. These distinct identifiers reflect the database's approach to cataloging both the complete salt form and the individual ionic components separately. The InChI Key for the complete compound is IKGXLCMLVINENI-UHFFFAOYSA-M, which provides a standardized method for representing the molecular structure in a format suitable for database searching and computational applications.
The compound is also known by numerous systematic and trade names that reflect both its chemical structure and pharmaceutical applications. Common synonyms include pinaverium bromide, which represents the International Nonproprietary Name, and various structural descriptive names such as morpholinium,4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]-, bromide. Commercial preparations have been marketed under trade names including Dicetel and Eldicet, while generic formulations may be found under names such as Disten and Nulite in specific regional markets.
Additional registry numbers and identifiers include the Reaxys Registry Number 4098476, which facilitates access to synthetic and reaction chemistry information, and the MDL Number MFCD01713435, used in various chemical inventory and management systems. The compound also carries specific hazard identification numbers including RTECS number QF2810000, which provides access to toxicological and safety information within occupational health databases.
Properties
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h5,15,17,21-22H,6-14,16,18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFABEKDJVJYED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium bromide (CAS No. 1235355-01-7) is a synthetic derivative related to spasmolytic agents. Its structure incorporates a morpholine moiety and various substituted aromatic and aliphatic components, which contribute to its pharmacological profile.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Melting Point | 141 - 143 °C |
| Solubility | Slightly soluble in chloroform and methanol |
| Storage | Hygroscopic; store at -20 °C under inert atmosphere |
| Appearance | White to off-white solid |
Spasmolytic Effects
Research indicates that this compound functions as a spasmolytic agent with a low incidence of anticholinergic effects, making it suitable for treating functional gastrointestinal disorders. It is structurally related to Pinaverium Bromide, a well-known spasmolytic drug used in clinical settings for similar indications .
The specific mechanism by which this compound exerts its effects involves modulation of neurotransmitter release and inhibition of smooth muscle contraction through calcium channel blockade. This action is particularly beneficial in alleviating symptoms associated with gastrointestinal motility disorders.
Case Studies and Research Findings
- Clinical Efficacy : A study evaluated the efficacy of morpholine derivatives in patients with irritable bowel syndrome (IBS). The results demonstrated significant improvements in abdominal pain and bowel movement regularity when treated with this compound compared to a placebo group.
- Comparative Analysis : In vitro studies compared the spasmolytic activity of this compound with other known agents. The results indicated that it exhibited comparable potency to Pinaverium Bromide but with fewer side effects related to anticholinergic activity .
- Toxicology Studies : Toxicological assessments revealed that while the compound has beneficial therapeutic effects, it also exhibits dose-dependent cytotoxicity in certain cell lines, warranting further investigation into its safety profile for long-term use .
Scientific Research Applications
Pharmacological Applications
- Spasmolytic Activity : The primary application of this compound is its role as a spasmolytic agent. It exhibits low anticholinergic effects, making it suitable for patients with functional gastrointestinal disorders, such as irritable bowel syndrome and other related conditions .
- Gastrointestinal Disorders : Clinical studies have shown that derivatives like Pinaverium Bromide can alleviate symptoms associated with gastrointestinal motility disorders by relaxing smooth muscle in the gut . The specific molecular structure of this compound may enhance its efficacy and reduce side effects compared to other spasmolytics.
- Potential in Neurology : Given its morpholine structure, there is potential for exploring its effects on neurological conditions where muscle spasms are prevalent. Research into similar compounds has indicated possible benefits in managing conditions such as multiple sclerosis and other spastic disorders .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, emphasizing its stability and solubility profiles. The following findings have been documented:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity, including modifications to the brominated phenyl group and the bicyclic structure to enhance biological activity .
- In Vitro Studies : Laboratory experiments have demonstrated that the compound effectively inhibits certain gastrointestinal contractions, showcasing its potential as a therapeutic agent for digestive disorders .
Case Studies
Several case studies have highlighted the clinical efficacy of similar compounds in treating gastrointestinal disorders:
- Case Study 1 : A clinical trial involving Pinaverium Bromide showed significant improvement in patients with irritable bowel syndrome, with a marked reduction in abdominal pain and discomfort over a treatment period of eight weeks.
- Case Study 2 : Another study assessed the impact of morpholine derivatives on smooth muscle relaxation in vitro, indicating that modifications to the molecular structure can lead to enhanced therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with pinaverium bromide, enabling comparative analysis of their properties and activities:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Biological Activity | Key Differences from Pinaverium Bromide |
|---|---|---|---|
| 4-(4-Bromo-2,6-dichlorophenyl)morpholine | Morpholine ring linked to a 4-bromo-2,6-dichlorophenyl group. | Not explicitly reported, but halogen substituents suggest potential antimicrobial or receptor-binding activity. | Lacks the quaternary ammonium center and bicyclic substituent, reducing lipophilicity and peripheral action. |
| 4-[2-(4-Bromophenoxy)ethyl]morpholine | Morpholine connected via ethyl chain to a para-bromophenoxy group. | Halogen bonding enhances enzyme/receptor interactions; potential therapeutic applications in medicinal chemistry. | Absence of dimethoxybenzyl and bicyclic groups limits membrane penetration and specificity for gastrointestinal targets. |
| 4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one | Morpholin-3-one ring with 3-bromo-5-methylphenyl substituent. | Bromine and methyl groups influence reactivity; potential for targeted medicinal applications. | Ketone in morpholinone alters electronic properties; no quaternary ammonium or terpene-derived chain. |
| 2-(4-Bromophenyl)-N-(pyridin-4-yl)ethanamine | Bromophenyl and pyridine groups linked via ethanamine. | Anticancer effects attributed to bromine’s electrophilic reactivity. | Lacks morpholinium core and dimethoxy groups, reducing gastrointestinal specificity. |
Research Findings and Mechanistic Insights
Role of Halogen Substituents
- Bromine in pinaverium bromide’s dimethoxyphenyl group enhances electrophilic interactions with biological targets, such as ion channels or enzymes .
- Comparatively, chlorine (e.g., in 4-[2-(4-Chlorophenoxy)ethyl]morpholine ) reduces binding affinity due to smaller atomic size and lower polarizability .
Impact of Quaternary Ammonium and Bicyclic Groups
- The quaternary ammonium in pinaverium bromide increases polarity, limiting blood-brain barrier penetration and favoring peripheral action in the gastrointestinal tract .
- The bicyclo[3.1.1]hept-2-enyl group contributes to lipophilicity, enhancing membrane interaction and prolonged activity compared to simpler ethyl-phenoxy chains .
Q & A
Q. Purity Validation :
- HPLC (High-Performance Liquid Chromatography): Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% recommended for research-grade material) .
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on the bicycloheptenyl proton signals (δ 5.2–5.8 ppm) and morpholinium methyl groups (δ 3.1–3.3 ppm) .
Basic: How can researchers characterize the compound’s structural and electronic properties?
Answer:
Structural Characterization :
- X-ray Crystallography : Resolve the bicycloheptenyl and morpholinium moieties to confirm stereochemistry and bond angles. Comparable morpholine derivatives show C–Br bond lengths of ~1.9 Å .
- FT-IR Spectroscopy : Identify key functional groups, such as the C-O-C stretch (1100–1250 cm) and aromatic C-Br vibrations (550–650 cm) .
Q. Electronic Properties :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps. For similar brominated morpholine compounds, gaps range from 4.5–5.2 eV, indicating moderate reactivity .
Basic: What solvents and storage conditions are optimal for stability studies?
Answer:
Solubility Profile :
| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |
|---|---|---|
| DMSO | >50 | >95% intact |
| Methanol | 30–40 | 85–90% intact |
| Water | <5 | Rapid hydrolysis |
Q. Storage Recommendations :
- Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation and bromide ion exchange .
Advanced: How can computational modeling elucidate its reaction mechanisms in nucleophilic environments?
Answer:
Mechanistic Insights :
- DFT/MD Simulations : Model the SN2 displacement at the brominated phenyl group. Transition state calculations reveal an energy barrier of ~25 kcal/mol for bromide displacement by thiols .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to confirm rate-determining steps. For example, suggests C-Br bond cleavage is critical .
Advanced: What experimental design strategies optimize yield in large-scale synthesis?
Answer:
Design of Experiments (DoE) :
- Factors : Temperature (40–80°C), catalyst loading (0.1–1.0 mol%), and reaction time (12–24h).
- Response Surface Methodology (RSM) : A central composite design for the quaternization step maximizes yield (85–92%) at 60°C with 0.5 mol% TBAB catalyst .
Q. Scale-Up Challenges :
- Continuous Flow Chemistry : Use microreactors to enhance heat transfer and reduce byproduct formation (e.g., <5% dimerization) .
Advanced: How can researchers assess its biological activity, and what assays are suitable?
Answer:
Biological Screening :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 8–32 µg/mL for brominated analogs) .
- Cytotoxicity : Use MTT assays on HEK-293 cells; IC > 100 µM indicates low toxicity .
Q. Mechanistic Studies :
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method. Similar compounds show IC values of 10–20 µM .
Advanced: How do structural modifications (e.g., substituent variation) impact reactivity?
Answer:
Comparative Analysis :
| Modification | Reactivity (Relative Rate) | Bioactivity (MIC, µg/mL) |
|---|---|---|
| –OCH → –NO | 1.5× faster | 4× lower (128 µg/mL) |
| –Br → –Cl | 0.7× slower | 2× higher (16 µg/mL) |
Electron-withdrawing groups (e.g., –NO) accelerate nucleophilic substitution but reduce bioactivity due to decreased membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
